molecular formula C8H15N B12537621 2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine CAS No. 696660-16-9

2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine

Cat. No.: B12537621
CAS No.: 696660-16-9
M. Wt: 125.21 g/mol
InChI Key: OCCZWHFONQHILC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine is a chemical compound belonging to the aziridine family. Aziridines are three-membered nitrogen-containing heterocycles known for their high ring strain and reactivity. This particular compound features a methyl group and a 2-methylbut-3-en-2-yl substituent, making it a unique derivative of aziridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine typically involves the reaction of 2-methylbut-3-en-2-ol with aziridine under specific conditions. The reaction is often catalyzed by Lewis acids or bases to facilitate the formation of the aziridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can replace the aziridine ring with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides and amines. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .

Major Products

Major products formed from these reactions include various substituted aziridines, amines, and oxides, depending on the specific reaction pathway and conditions used .

Scientific Research Applications

2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine involves its high ring strain, which makes it highly reactive towards nucleophiles. This reactivity allows it to form covalent bonds with various molecular targets, including proteins and nucleic acids. The compound can interfere with biological pathways by modifying key enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

    Aziridine: The parent compound with a simpler structure.

    2-Methylaziridine: A derivative with a single methyl group.

    2-Methylbut-3-en-2-yl aziridine: Another derivative with a different substituent.

Uniqueness

2-Methyl-1-(2-methylbut-3-en-2-yl)aziridine is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other aziridines may not be suitable .

Properties

CAS No.

696660-16-9

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

2-methyl-1-(2-methylbut-3-en-2-yl)aziridine

InChI

InChI=1S/C8H15N/c1-5-8(3,4)9-6-7(9)2/h5,7H,1,6H2,2-4H3

InChI Key

OCCZWHFONQHILC-UHFFFAOYSA-N

Canonical SMILES

CC1CN1C(C)(C)C=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.